molecular formula C7H7N5O3 B2969376 3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1038356-87-4

3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B2969376
CAS RN: 1038356-87-4
M. Wt: 209.165
InChI Key: DUIBXJOZTRZEFT-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid, with a 1,2,4-triazole and a 1,2,4-oxadiazole ring attached to the carbon chain . Triazole and oxadiazole are heterocyclic compounds, which contain nitrogen atoms in their ring structure. These types of compounds often exhibit various biological activities.


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The presence of specific functional groups can be identified by their characteristic absorption peaks in the IR spectrum .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, the triazole ring can participate in various reactions due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their molecular structure. For instance, the presence of polar functional groups like the carboxylic acid group in propanoic acid would make the compound polar and could affect its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid have demonstrated potential antimicrobial activities. This includes the ability to act against a variety of microorganisms, making them significant in the study of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).

Anti-Inflammatory and Analgesic Properties

Some derivatives of this compound have shown comparable anti-inflammatory activity to known drugs like indomethacin, and more analgesic effects than acetyl salicylic acid. These properties highlight their potential in the development of new anti-inflammatory and analgesic medications (Abdel-Rahman & Hussein, 2006).

Urease Inhibition

Research indicates that certain indole-based oxadiazole scaffolds related to this compound can act as potent inhibitors of the urease enzyme. This suggests their potential application in therapeutic agents targeting diseases related to urease activity (Nazir et al., 2018).

Biological Activity of Derivatives

Various derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid, which are structurally related to the compound , have shown diverse biological activities. These include antioxidant, plant growth regulating, and antimicrobial properties, highlighting the broad potential of this chemical class in various biological applications (Tumosienė et al., 2016).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties. Such studies are important in understanding the applications of these compounds in protecting metals against corrosion in industrial contexts (Ammal, Prajila, & Joseph, 2018).

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research on such compounds could involve the synthesis of various derivatives and evaluation of their biological activities. For instance, novel 1,2,4-triazole derivatives could be synthesized and evaluated for their anticancer activities .

properties

IUPAC Name

3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c13-5(14)2-1-4-10-7(12-15-4)6-8-3-9-11-6/h3H,1-2H2,(H,13,14)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIBXJOZTRZEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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